molecular formula C8H10ClNO B8624407 3-(3-Chloro-propoxy)-pyridine

3-(3-Chloro-propoxy)-pyridine

Cat. No.: B8624407
M. Wt: 171.62 g/mol
InChI Key: NUQHXDYEFMSJMD-UHFFFAOYSA-N
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Description

3-(3-Chloro-propoxy)-pyridine is a halogenated pyridine derivative characterized by a chloro-substituted propoxy chain at the 3-position of the pyridine ring. The chloro-propoxy substituent introduces unique electronic and steric properties, which may influence target binding, selectivity, and pharmacokinetics compared to related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are LSD1 inhibitors with submicromolar potency (Ki = 29 nM). Key features include:

  • Piperidin-4-ylmethoxy group : Facilitates hydrogen bonding with Asp555 in LSD1’s active site, enhancing binding affinity .
  • Substituent Effects: R6 Tolyl group: Occupies a hydrophobic pocket near Phe538 and Val333, improving potency . Electron-withdrawing groups (e.g., -CF₃, -CN) at R5 increase selectivity over monoamine oxidases (MAO-A/B) by >160-fold .

3-(3-Chloro-propoxy)-pyridine

  • Lack of basic amine : Unlike piperidine-containing analogs, the absence of a protonatable nitrogen may limit interactions with acidic residues (e.g., Asp555), reducing LSD1 affinity.

Other Chloro-Substituted Pyridines

  • 3-Chloro-6-hydrazinylpyridazine (): Exhibits reactivity in heterocyclic synthesis but lacks direct enzyme inhibition data.
  • 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine (): Combines chloro and piperidine groups, though its biological activity remains uncharacterized.

Enzymatic Selectivity and Inhibition Mechanisms

Compound Target (Ki/IC₅₀) Selectivity (vs. MAO-A/B) Mechanism of Action
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) LSD1: 29 nM >640-fold (MAO-B) Competitive inhibition via H3K4me2 substrate mimicry
This compound (Inferred) Not reported Likely low (structural analogy) Potential non-competitive or allosteric modulation (due to lack of basic amine)
Tranylcypromine derivatives (e.g., Binda et al.) LSD1: ~200 nM Moderate (10–50-fold) Irreversible FAD-dependent inhibition

Key Findings :

  • Piperidine-containing analogs achieve high LSD1 selectivity due to complementary interactions with the enzyme’s substrate-binding pocket .
  • Chloro-propoxy derivatives may exhibit off-target effects (e.g., MAO inhibition) if the chloro group participates in hydrophobic interactions similar to fluorinated groups in compound 22 (Ki MAO-B = 2.6 μM) .

Cellular Activity and Therapeutic Potential

Compound Cell Line (EC₅₀) Effect on H3K4 Methylation Normal Cell Toxicity
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) MV4-11 leukemia: 280 nM ↑ H3K4me2 (2.5-fold) Minimal
This compound (Inferred) Not tested Unknown Likely low (if selective)

Insights :

  • Compound 17 reduces proliferation in leukemia and solid tumors (EC₅₀ = 280 nM–1.2 μM) without harming normal cells, highlighting the therapeutic window of LSD1 inhibitors .
  • Chloro-propoxy derivatives may require structural optimization (e.g., adding a basic amine) to enhance epigenetic activity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(3-chloropropoxy)pyridine

InChI

InChI=1S/C8H10ClNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2

InChI Key

NUQHXDYEFMSJMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The manner by which pyridyloxyalkylamine compounds of the present invention are provided can vary. Certain pyridyloxyalkylamine compounds can be prepared by the alkylation of 3-hydroxypyridine with a 1,3-dihalopropane, such as 1,3-dichloropropane, 1,3-dibromopropane, 1,3-diodopropane or 1-chloro-3-iodopropane, which are commercially available from Aldrich Chemical Company, in the presence of a base (e.g., sodium hydride) in dry N,N-dimethylformamide. The resulting 3-halo-1-(3-pyridyloxy)propane can be converted to a pyridyloxyalkylamine, such as (3-(3-pyridyloxy)propyl)methylamine, by treatment with methylamine in a solvent, such as tetrahydrofuran or aqueous methanol. One representative compound, (3-(3-pyridyloxy)propyl)methylamine is prepared by the reaction of 3-hydroxypyridine with 1.2 molar equivalents of 1-chloro-3-iodopropane and 1.6 molar equivalents of sodium hydride in dry N,N-dimethylformamide at ambient temperature. The resulting intermediate, 3-chloro-1-(3-pyridyloxy)propane, obtained in about 54% yield, is converted to (3-(3-pyridyloxy)propyl)methylamine in about 40% yield, by treatment with an excess (25 molar equivalents) of aqueous methylamine in methanol, assisted by heating. Certain pyridyloxyalkylamine compounds, such as (4-(3-pyridyloxy)-butyl)methylamine, can be prepared by alkylating 3-hydoxypyridine with a 1,4-dihalobutane, such as 1,4-diiodobutane, 1,4-dibromobutane, 1,4-dichlorobutane or 1-chloro-4-iodobutane, which are commercially available from Aldrich Chemical Company, in the presence of a base (e.g., sodium hydride) in N,N-dimethylformamide. The resulting 4-halo-1-(3-pyridyloxy)butane can be converted to a pyridyloxyalkylamine, such as (4-(3-pyridyloxy)butyl)methylamine, by treatment with methylamine in a solvent, such as tetrahydrofuran or aqueous methanol.
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pyridyloxyalkylamine
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pyridyloxyalkylamine
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-hydroxypyridine (35.00 g, 0.368 mmol) in N,N-dimethylformamide (DMF) (150 mL) was slowly added drop-wise over 15 min to a cold (0-5° C.), stirring slurry of sodium hydride (17.64 g of an 80% dispersion in mineral oil, 0.588 mol) in DMF (250 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. The gray slurry was cooled to 0-5° C., and 1-chloro-3-iodopropane (90.3 g, 0.442 mol) was added drop-wise over 30 min. The resulting dark-brown mixture was allowed to stir and warm to ambient temperature over 16 h. Water (500 mL) was added and the mixture was divided into equal parts. Each half was diluted with saturated NaCl solution (200 mL) and extracted with ether (5×200 mL). All ether extracts were combined and concentrated to give 55.1 g (87.3%) of a dark-brown oil.
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Yield
87.3%

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